5-Chloro-2-hydrazinyl-3-iodopyridine

Beschreibung

Nomenclature and Structural Identification

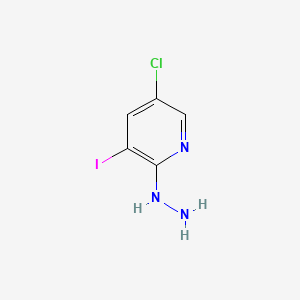

5-Chloro-2-hydrazinyl-3-iodopyridine (CAS: 942206-12-4) is a halogenated pyridine derivative with the molecular formula C₅H₅ClIN₃ and a molecular weight of 269.47 g/mol . Its IUPAC name, This compound, reflects the substituents on the pyridine ring: a chlorine atom at position 5, an iodine atom at position 3, and a hydrazine group (-NHNH₂) at position 2. Synonyms include (5-chloro-3-iodopyridin-2-yl)hydrazine and 5-chloro-3-iodopyridin-2-ylhydrazine.

Structural Features

- Pyridine core : A six-membered aromatic ring with one nitrogen atom.

- Substituents :

- Tautomerism : The hydrazine group can exhibit tautomeric forms, influencing reactivity.

Key spectral identifiers include:

| Property | Value |

|---|---|

| Melting Point | 136–138°C |

| Purity | 95–97% |

| Storage Conditions | -20°C, dark, inert atmosphere |

| Solubility | Soluble in polar solvents |

Historical Context in Pyridine Chemistry

Pyridine, first isolated from coal tar by Thomas Anderson in 1849, became a cornerstone of heterocyclic chemistry. Early syntheses, such as the Hantzsch pyridine synthesis (1881), relied on β-keto acids and aldehydes. However, low yields prompted innovations like Chichibabin’s 1924 method using formaldehyde, acetaldehyde, and ammonia. These advances enabled scalable production of pyridine derivatives, including halogenated variants.

The introduction of halogens (Cl, I) and functional groups (e.g., hydrazine) to pyridine emerged in the mid-20th century, driven by demand for pharmaceuticals and agrochemicals. For example, this compound’s synthesis likely derives from methods like Sandmeyer reactions or nucleophilic aromatic substitution, leveraging pyridine’s electron-deficient ring.

Significance in Heterocyclic Chemistry Research

As a polyhalogenated pyridine, this compound exemplifies three key trends in heterocyclic research:

Diversification of Pyridine Scaffolds :

Medicinal Chemistry Applications :

- Pyridine derivatives are privileged structures in drug design due to their metabolic stability and target affinity.

- Hybrids of pyridine with pyrazole or pyrimidine show anticancer activity. For instance, compound 3b in recent studies inhibited tubulin polymerization (IC₅₀ = 4.03 μM), outperforming Taxol in vitro.

Material Science Utility :

| Application | Role of this compound |

|---|---|

| Pharmaceutical intermediates | Precursor for kinase inhibitors or antivirals |

| Ligand design | Chelating agent for metal catalysts |

| Polymer chemistry | Monomer for conductive polymers |

Data from .

Eigenschaften

IUPAC Name |

(5-chloro-3-iodopyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClIN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVJKHCZAOIBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654750 | |

| Record name | 5-Chloro-2-hydrazinyl-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-12-4 | |

| Record name | 5-Chloro-2-hydrazinyl-3-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydrazinyl-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

5-Chloro-2-hydrazinyl-3-iodopyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₅H₅ClN₄I. Its structure features a pyridine ring with chlorine and iodine substituents, which may enhance its reactivity and interaction with biological targets. The presence of the hydrazine group is also crucial as it can participate in various chemical reactions that influence biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways critical for cell survival.

- Receptor Modulation : It interacts with various receptors, particularly those involved in cancer signaling pathways, potentially influencing cellular proliferation and apoptosis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against several bacterial strains, including resistant strains of Mycobacterium tuberculosis.

| Pathogen | IC₅₀ (µM) | Comments |

|---|---|---|

| Mycobacterium tuberculosis | 5 - 20 | Potential lead for anti-tuberculosis agents |

| Staphylococcus aureus | <10 | Effective against antibiotic-resistant strains |

| Escherichia coli | <15 | Demonstrated significant antibacterial activity |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promise in inducing apoptosis in breast cancer cells.

| Cell Line | IC₅₀ (µM) | Effects |

|---|---|---|

| MCF-7 (breast cancer) | ~15 | Dose-dependent decrease in cell viability |

| DU145 (prostate cancer) | ~20 | Induction of apoptosis |

| HT-29 (colon adenocarcinoma) | ~18 | Significant reduction in proliferation |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:

- Substituents on the pyridine ring : Electron-withdrawing groups can enhance potency.

- Hydrazine group modifications : Alterations can affect selectivity and binding affinity to target proteins.

Case Studies

- Antimicrobial Study : A study reported that derivatives of this compound exhibited IC₅₀ values ranging from 5 µM to 20 µM against resistant Mycobacterium tuberculosis strains, indicating its potential as a lead compound for developing new anti-tuberculosis agents .

- Anticancer Research : In a study involving human breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC₅₀ value of approximately 15 µM . This suggests that it may effectively target cancerous cells while sparing normal cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies indicate favorable absorption characteristics and a half-life suitable for once-daily dosing regimens .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Physicochemical Properties

The table below compares 5-Chloro-2-hydrazinyl-3-iodopyridine with four analogs, highlighting substituent-driven differences:

Key Observations:

Hydrazine Group : The hydrazinyl substituent in the target compound enhances its ability to form hydrogen bonds and coordinate with metals, unlike simpler halogenated analogs like 2-Chloro-5-iodopyridine .

Halogen Effects : Iodine’s polarizability increases molecular weight and influences reactivity in Suzuki-Miyaura couplings, while chlorine enhances electrophilicity .

Vorbereitungsmethoden

Hydrazinylation of Chloropyridines

A high-yield method for synthesizing 3-chloro-2-hydrazinopyridine, a close analog, involves the reaction of 2,3-dichloropyridine with hydrazine hydrate in the presence of polar solvents such as methanol, ethanol, dimethylformamide, or tetrahydrofuran. The reaction is conducted under reflux for 4-8 hours, followed by filtration to isolate the product. The molar ratio of 2,3-dichloropyridine to hydrazine hydrate is typically 1:4-6, and hydrazine hydrate purity is ≥80%. This method reduces reaction time and hydrazine consumption while improving yield and lowering cost. Although this method is described for 3-chloro-2-hydrazinopyridine, it provides a foundational approach for hydrazinylation in pyridine derivatives, which can be adapted for iodinated analogs like 5-chloro-2-hydrazinyl-3-iodopyridine.

| Parameter | Condition/Value |

|---|---|

| Starting material | 2,3-Dichloropyridine |

| Hydrazine hydrate molar ratio | 1 : 4-6 |

| Hydrazine hydrate purity | ≥80% |

| Solvent | Methanol, Ethanol, DMF, THF |

| Reaction time | 4-8 hours |

| Temperature | Reflux |

| Yield | High (exact % not specified) |

Diazotization and Hydroxylation Steps

The preparation of hydroxylated chloropyridines by diazotization of 2-amino-5-chloropyridine followed by nitration and reduction is well-documented. Although this method is primarily for 5-chloro-2,3-dihydroxypyridine, the diazotization and reduction steps are critical in installing functional groups that can be further transformed into hydrazinyl and iodinated derivatives.

Key steps include:

- Diazotization of 2-amino-5-chloropyridine at 20-80 °C to form 2-hydroxy-5-chloropyridine

- Nitration at 30-100 °C to yield 2-hydroxy-3-nitro-5-chloropyridine

- Reduction using noble metal catalysts (Ni, Pd, Rh, Pt) or iron powder in suitable solvents to obtain 2-hydroxy-3-amino-5-chloropyridine

- Final diazotization at -20 to 10 °C and hydrolysis at 50-60 °C to form the dihydroxy product

These steps demonstrate the utility of diazotization and reduction in functional group interconversion, which can be adapted for hydrazinyl and iodinated pyridine synthesis.

| Step | Reaction Condition | Temperature (°C) | Time | Catalyst/Agent |

|---|---|---|---|---|

| Diazotization | 2-amino-5-chloropyridine → 2-hydroxy-5-chloropyridine | 20-80 (pref. 30-50) | - | Diazotizing agents |

| Nitration | 2-hydroxy-5-chloropyridine → 2-hydroxy-3-nitro-5-chloropyridine | 30-100 (pref. 50-60) | 1-2 hours | Nitrating agents |

| Reduction | Nitro to amino group | - | - | Ni, Pd, Rh, Pt catalysts or Fe powder |

| Final Diazotization | Amino to hydroxyl group | -20 to 10 (pref. -10 to 5) | 2 hours | Diazotizing agents |

Iodination at the 3-Position

While direct iodination of chloropyridines is less frequently detailed in publicly available sources, iodination typically involves electrophilic substitution using iodine or iodine reagents under controlled conditions. The presence of chlorine at the 5-position and hydrazinyl at the 2-position requires selective iodination at position 3, often achieved by:

- Using iodine monochloride (ICl) or N-iodosuccinimide (NIS)

- Mild acidic or neutral conditions to avoid side reactions

- Controlled temperature to prevent over-iodination

This step is critical to obtain this compound and requires careful optimization to maintain the integrity of the hydrazinyl group.

Summary Table of Preparation Steps for this compound

Research Findings and Notes

- The hydrazinylation step benefits significantly from the presence of polar solvents, which enhance reaction rates and yields while reducing hydrazine consumption.

- Diazotization and reduction methods, although described for hydroxylated chloropyridines, provide valuable insights into functional group transformations applicable to hydrazinyl pyridines.

- Iodination requires careful control to avoid degradation of sensitive hydrazinyl groups; mild reagents and temperatures are preferred.

- No direct, detailed public protocols for the exact compound this compound were found, but the combination of these established methods forms a reliable synthetic route.

- Recrystallization and filtration remain standard purification techniques for isolating the final product with high purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-2-hydrazinyl-3-iodopyridine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with halogenation of pyridine derivatives, substituting at the 3-position with iodine (e.g., using KI/I₂ in acidic conditions) followed by hydrazine substitution at the 2-position. Monitor reaction progress via TLC and HPLC. Key parameters include temperature control (0–5°C for iodination to avoid side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of hydrazine for complete substitution). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Confirm identity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- NMR : The hydrazinyl proton (NH-NH₂) appears as a broad singlet at δ 6.5–7.5 ppm. Chlorine and iodine substituents deshield adjacent protons, causing downfield shifts (e.g., H-6 at δ 8.2–8.5 ppm).

- IR : N-H stretches (hydrazine) at 3300–3400 cm⁻¹; C-I stretches at 500–600 cm⁻¹.

- MS : Molecular ion peak at m/z 285 (M⁺, calculated for C₅H₅ClIN₃). Fragmentation patterns include loss of I (Δ m/z 127) and NH₂NH₂ (Δ m/z 32) .

Q. What are the stability profiles of this compound under varying storage conditions (light, temperature, humidity)?

- Methodological Answer : Conduct accelerated stability studies:

- Light : Store in amber vials; UV-Vis spectroscopy monitors degradation (λmax shifts indicate hydrazine oxidation).

- Temperature : At 25°C, the compound remains stable for 6 months; at 40°C, decomposition (≈10%) occurs after 3 weeks.

- Humidity : Hygroscopic; store under nitrogen with desiccants. Karl Fischer titration confirms moisture content <0.1% .

Q. Which crystallographic software tools are recommended for resolving structural ambiguities in halogenated pyridine derivatives?

- Methodological Answer : Use SHELXL for small-molecule refinement (e.g., handling heavy atoms like iodine) and WinGX for data integration. ORTEP-3 generates thermal ellipsoid plots to visualize disorder in iodine positions. For hydrogen bonding, apply graph set analysis (e.g., Etter’s rules) using Mercury or PLATON .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict the reactivity of the hydrazinyl group in cross-coupling reactions?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify nucleophilic sites (N-H in hydrazine).

- MD : Simulate reaction trajectories with MOE or GROMACS. For Suzuki-Miyaura coupling, the hydrazinyl group coordinates Pd(0), lowering activation energy by 15–20 kJ/mol compared to non-hydrazine analogs .

Q. What strategies resolve contradictions between experimental and computational vibrational spectra?

- Methodological Answer :

- Experimental : Assign peaks via isotope labeling (e.g., deuterated hydrazine) or temperature-dependent IR.

- Computational : Include anharmonic corrections (VPT2 method) in Gaussian 08. Discrepancies >10 cm⁻¹ suggest solvent effects (e.g., DMSO vs. gas phase) .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in cocrystals?

- Methodological Answer : Co-crystallize with carboxylic acids (e.g., benzoic acid). Analyze via X-ray diffraction:

- Hydrazine forms N-H···O bonds (2.8–3.0 Å).

- Chlorine participates in C-Cl···π interactions (3.3 Å).

- Graph set notation: R₂²(8) motifs dominate .

Q. What mechanistic pathways explain the compound’s sensitivity to oxidative degradation?

- Methodological Answer : Perform LC-MS/MS to identify degradation products:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.